N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, an isoxazole ring, and a carboxamide group
Mechanism of Action
Target of Action
It is known that furan derivatives have a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They are involved in a variety of reactions, including the Diels–Alder reaction, which is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Result of Action
Furan derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and isoxazole intermediates. One common method involves the reaction of 2-furoic acid with appropriate reagents to form the furan ring . The isoxazole ring can be synthesized through a cyclization reaction involving nitrile oxides and alkenes . The final step involves coupling the furan and isoxazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method allows for the efficient production of amides and esters containing furan rings under mild conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the isoxazole ring.
Isoxazole-3-carboxamide: Similar structure but lacks the furan ring.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups instead of the carboxamide group.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(12-6-7-21-10-12)9-17-16(20)13-8-15(22-18-13)11-4-2-1-3-5-11/h1-8,10,14,19H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHPKKOWYNPEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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